molecular formula C10H12O3 B1346235 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 13303-36-1

5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B1346235
CAS No.: 13303-36-1
M. Wt: 180.2 g/mol
InChI Key: UJYUDTPLHOZSGT-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYUDTPLHOZSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927904
Record name 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13303-36-1, 5438-24-4
Record name NSC244461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5438-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2,3-dimethyl-1,3-butadiene (10 g; 0.122 mol), maleic anhydride (11.9 g; 0.122 mol) and benzene (30 ml) was stirred at room temperature for 10 hours. Precipitates were removed by filtration, and the filtrate was evaporated under reduced pressure to give 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride. M.P., 73-74° C.
Quantity
10 g
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reactant
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11.9 g
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reactant
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

As shown above in 2.1.2 to 2.4.2 maleic acid anhydride is reacted with a suitable conjugated diene compound to give the wanted Diels-Alder reaction product. For example maleic acid anhydride reacted with butadiene in benzene or dioxane at ambient temperature is quantatively transferred to cis-1,2,3,6-tetrahydrophthalic acid anhydride (K. Alder et al, Liebigs Annalen der Chemie, 460, 98 (1928) and 514, 1 (1934)). In the reaction of maleic acid anhydride with 2,3-dimethyl-1,3-dibutadiene in nitromethane and addition of 5 mol % of a rhuthenium catalyst on a hydroxyl apatite support, 5,6-dimethyl-3a,4,7,7a-tetrahydro-isobenzofurane-1,3-dione is formed (K. Mori et al. JACS 125, 11460 (2003)). 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is formed by reacting maleic acid anhydride with furane in diethylether. First the kinetically faster endo-product is formed which during 8 h at ambient temperature completely rearranges to the thermodynamically stable exo-product (R. B. Woodward and H. Baer, JACS 70 1161 (1948)). Maleic acid anhydride and 1,3-cyclohexadiene in benzene with heating at ambient temperature quantitatively react to 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione.
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0 (± 1) mol
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[Compound]
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diene
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[Compound]
Name
2,3-dimethyl-1,3-dibutadiene
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Name
hydroxyl apatite
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Synthesis routes and methods III

Procedure details

To a solution of maleic anhydride (5.4 g, 55 mmol) in benzene (50 ml) was added dropwise 2,3-dimethyl-1,3-butadiene (6.3 ml, 55 mmol), and stirred overnight at 25° C. After separating the insoluble materials by filtration, the filtrate was concentrated under reduced pressure to give 9.5 g of 5,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One

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